Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate

Description

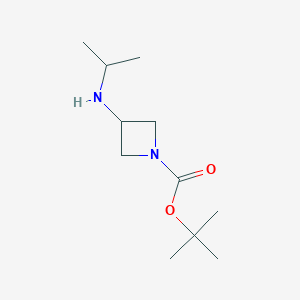

Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate (CAS: 1033716-68-5) is an azetidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. The compound features a tert-butyl carbamate group and an isopropylamino substituent on the azetidine ring. This compound is likely used as an intermediate in organic synthesis, particularly for amine protection and subsequent deprotection strategies.

Properties

IUPAC Name |

tert-butyl 3-(propan-2-ylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)12-9-6-13(7-9)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLGAXOTTPDTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697024 | |

| Record name | tert-Butyl 3-[(propan-2-yl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033716-68-5 | |

| Record name | tert-Butyl 3-[(propan-2-yl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with isopropylamine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of the iodine atom with the isopropylamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form larger ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate serves as a crucial building block in the synthesis of bioactive molecules. Its unique azetidine ring structure is conducive to the design of novel pharmaceuticals, particularly enzyme inhibitors and receptor modulators. The compound has shown potential in treating various diseases, including cancer and neurological disorders due to its ability to interact with specific molecular targets in biological systems.

Case Study:

In a study focused on developing new enzyme inhibitors, researchers synthesized derivatives of this compound. These derivatives exhibited promising inhibitory activity against specific cancer-related enzymes, highlighting the compound's potential as a lead structure for drug development.

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, allowing chemists to create a wide range of complex organic structures. This versatility makes it valuable in the synthesis of agrochemicals and other specialty chemicals.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reaction Conditions |

|---|---|---|

| Oxidation | Can be oxidized using hydrogen peroxide or KMnO₄ | Reaction with H₂O₂ in an acidic medium |

| Reduction | Reduction with lithium aluminum hydride | Reaction in dry THF at room temperature |

| Substitution | Nucleophilic substitution with other nucleophiles | Reaction with alkyl halides under basic conditions |

Biological Research

Precursor for Bioactive Molecules:

In biological research, this compound is explored as a precursor for synthesizing compounds with antibacterial properties. Its structural features facilitate the development of new antibiotics that target resistant bacterial strains.

Case Study:

A recent investigation into the antibacterial activity of synthesized derivatives revealed that certain modifications to the this compound structure enhanced efficacy against multidrug-resistant bacteria. This underscores the compound's potential role in addressing antibiotic resistance.

Industrial Applications

Production of Specialty Chemicals:

The stability and reactivity of this compound make it suitable for various industrial processes, including the production of specialty chemicals and materials. Its application ranges from polymer synthesis to advanced coatings, where its unique properties can be exploited for improved performance .

Summary of Unique Properties

The unique substitution pattern of this compound imparts distinct chemical and biological properties that enhance its utility across multiple fields:

- Reactivity: Capable of undergoing diverse chemical reactions.

- Biological Interaction: Forms stable complexes with biological targets.

- Synthetic Versatility: Serves as a precursor for various bioactive compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-(isopropylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the tert-butyl azetidine-1-carboxylate core but differ in substituents at the 3-position:

Key Observations :

- Electronic Effects: Compounds with electron-withdrawing groups (e.g., cyano in 1i) increase the electrophilicity of the azetidine ring, enhancing reactivity in nucleophilic additions.

- Steric Effects : Bulkier substituents (e.g., tert-butoxy in 1e ) hinder access to the azetidine nitrogen, affecting reaction kinetics.

- Hydrogen Bonding: Hydroxyethyl ( ) and amino-hydroxymethyl ( ) groups introduce hydrogen-bonding sites, influencing solubility and intermolecular interactions.

Spectral and Physicochemical Properties

- NMR Trends: 1d shows a characteristic =CH proton at δ 5.74 ppm and tert-butyl protons at δ 1.46 ppm. The main compound’s isopropylamino group would exhibit split signals for NH (δ ~2.5–3.5 ppm) and isopropyl methyl groups (δ ~1.0–1.3 ppm).

- Stability : The hydroxyethyl derivative ( ) requires storage under inert gas (N₂/Ar) at 2–8°C , highlighting sensitivity to oxidation.

Biological Activity

Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an isopropylamine substituent, and an azetidine ring, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

The mechanism of action for this compound involves interaction with various biological macromolecules. It has been shown to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various conditions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent.

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. It has shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against multiple strains | |

| Antitumor | Cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Modulates specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of this compound, the Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains. The compound demonstrated potent activity comparable to established antibiotics.

Case Study 2: Antitumor Potential

A separate investigation focused on the cytotoxicity of the compound against several cancer cell lines. Results indicated significant reductions in cell viability, warranting further exploration into its mechanism and potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.